Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride
Overview
Description
Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride is a chemical compound that belongs to the class of organic compounds known as furo[3,4-c]pyrroles. These compounds are characterized by a fused furan and pyrrole ring system, which can exhibit a range of biological activities and are of interest in the field of medicinal chemistry.
Synthesis Analysis
The synthesis of furo[3,4-c]pyrrole derivatives can be achieved through various methods. For instance, metal-catalyzed cycloisomerization reactions have been employed to synthesize furo[3,2-b]pyrroles from cis-4-hydroxy-5-alkynylpyrrolidinones using Ag(I), Pd(II)/Cu(I), or Au(I) catalysis . Additionally, the chemoselective synthesis of polysubstituted furans/pyrroles from propargyl alcohols and terminal alkynes has been reported, where water is the only byproduct, indicating a high atom economy . These methods highlight the versatility and efficiency of current synthetic approaches to furo[3,4-c]pyrrole derivatives.
Molecular Structure Analysis
The molecular structure of furo[3,4-c]pyrrole derivatives can be quite diverse. For example, the first example of the 1H-furo[3,4-b]pyrrole ring system was described as having a planar fused heterocycle with phenyl groups attached to the furan ring, one of which is slightly out of planarity, while the other is significantly twisted . This indicates that the molecular structure of these compounds can vary significantly, potentially affecting their chemical properties and biological activities.
Chemical Reactions Analysis
Furo[3,4-c]pyrrole derivatives can undergo a variety of chemical reactions. For instance, furo[3,2-b]pyrrole-5-carboxylates can be hydrolyzed to form acids, which can then undergo decarboxylation and formylation to give 5-carbaldehydes . Additionally, the synthesis of pyrrolo[2',3':4,5]furo[3,2-c]pyridines involves thermic cyclization of acyl azides, followed by treatment with phosphorus oxychloride and reduction with zinc in acetic acid . These reactions demonstrate the reactivity of the furo[3,4-c]pyrrole core and its potential for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of furo[3,4-c]pyrrole derivatives can be influenced by their molecular structure. For example, tetraaryl-, pentaaryl-, and hexaaryl-1,4-dihydropyrrolo[3,2-b]pyrroles have been synthesized with intriguing optical properties, including strong blue fluorescence and high quantum yields of fluorescence . The presence of electron-withdrawing or electron-donating substituents can significantly affect the photophysical properties of these compounds. Additionally, the antibacterial activity of certain furo[3,2-b]pyrrole derivatives against Escherichia coli and Micrococcus luteus has been evaluated, indicating potential applications in medicinal chemistry .
Scientific Research Applications
Heterocycle Decomposition Mechanisms Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride, as a heterocycle, shares some characteristics with other heterocyclic compounds such as thiophene, furan, and pyrrole. Studies have shown that these compounds react differently on surfaces like Pd(111). For instance, pyrrole's decomposition on Pd(111) involves the formation and subsequent desorption of HCN, indicating a unique reaction pathway compared to thiophene and furan. This understanding of heterocycle decomposition mechanisms is crucial for various applications, including catalysis and surface science (Caldwell & Land, 1997).
Pyrolysis Chemistry of Carbohydrates The pyrolysis chemistry of carbohydrates, particularly relating to the formation of furan derivatives from d-glucose, d-fructose, sucrose, and cellulose, is well-documented. Pyrolysis studies offer insights into the formation of furan compounds, which are structurally related to Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride. These insights are vital for understanding the thermal behavior and potential applications of these compounds in areas like smoke precursor-product relationships (Sanders, Goldsmith & Seeman, 2003).
Heterocyclic Compounds in Drug Discovery The structure of Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride is reminiscent of other heterocyclic compounds that have significant roles in medicinal chemistry. Heterocycles like pyrrole are extensively utilized in drug discovery due to their pharmacophore unit, which offers powerful pharmaceutical and pharmacological features. Such insights into heterocyclic chemistry are valuable for designing new drugs and understanding the biological activity of these compounds (Li Petri et al., 2020).
Surface Chemistry and Catalysis Understanding the reaction mechanisms of heterocycles on surfaces like Pd(111) is crucial for catalysis and surface chemistry applications. The decomposition of pyrrole on Pd(111), for instance, involves unique reaction pathways and product formation. Such studies are instrumental in designing catalysts and understanding surface reactions, which can be applied to similar heterocyclic structures like Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride (Caldwell & Land, 1997).
properties
IUPAC Name |
3,3a,4,5,6,6a-hexahydro-1H-furo[3,4-c]pyrrole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c1-5-3-8-4-6(5)2-7-1;/h5-7H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDCBNXQNYXXEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC2CN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50613563 | |
Record name | Hexahydro-1H-furo[3,4-c]pyrrole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50613563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride | |
CAS RN |
60889-33-0 | |
Record name | 1H-Furo[3,4-c]pyrrole, hexahydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60889-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexahydro-1H-furo[3,4-c]pyrrole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50613563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.